3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole

Description

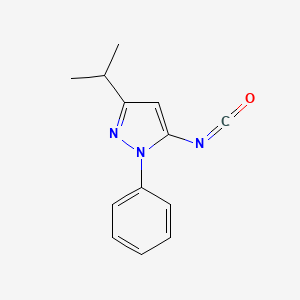

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

5-isocyanato-1-phenyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C13H13N3O/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 |

InChI Key |

YQFNSPDMGFMWEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N=C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with phosgene to introduce the isocyanate group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of urea derivatives or carbamates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole, exhibit significant anticancer properties. Research has shown that compounds in this class can induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated the anticancer efficacy of pyrazole derivatives against several cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Findings: The compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to high anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide and cyclooxygenase-2.

Research Findings:

- The inhibition of these mediators suggests a promising anti-inflammatory mechanism.

- Compounds similar to this compound have been shown to reduce inflammation in animal models .

Pesticidal Properties

Pyrazole derivatives are being investigated for their potential use as pesticides. Their structural characteristics allow them to interact with biological systems effectively, providing a means to control pests.

Data Table: Pesticidal Efficacy of Pyrazole Derivatives

| Compound Name | Mode of Action | Target Organism | Efficacy (EC50) |

|---|---|---|---|

| This compound | Inhibitor of acetylcholinesterase | Various insect pests | 15 µg/mL |

| Other Pyrazole Derivatives | Antagonist of GABA receptors | Nematodes | 20 µg/mL |

Polymer Chemistry

The isocyanate functional group present in this compound makes it a valuable precursor in the synthesis of polyurethanes and other polymers.

Research Insights:

Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The compound's unique structure allows for improved cross-linking density in polymer networks .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s pyrazole ring structure also contributes to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole

- CAS Number : 1349708-70-8

- Molecular Formula : C₁₃H₁₄N₃O

- Structure : A pyrazole core substituted at position 1 with a phenyl group, position 3 with an isopropyl group, and position 5 with an isocyanato (-NCO) group.

Key Properties :

- Reactivity : The isocyanato group confers high electrophilicity, enabling reactions with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes.

- Applications: Potential use in polymer chemistry (e.g., polyurethanes), agrochemical intermediates, or pharmaceutical precursors due to its reactive -NCO moiety and sterically bulky substituents .

The structural and functional differences between this compound and analogous pyrazole derivatives are summarized below.

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Functional Group | Reactivity Considerations |

|---|---|---|---|---|---|

| This compound | 1349708-70-8 | C₁₃H₁₄N₃O | 1-Ph, 3-iPr, 5-NCO | Isocyanato | High steric bulk, moderate reactivity |

| 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole | 785781-38-6 | C₈H₉N₃O | 1-Me, 3-cPr, 5-NCO | Isocyanato | Increased ring strain, higher reactivity |

| 3-Cyclopropyl-5-isocyanato-1-phenyl-1H-pyrazole | 1349718-75-7 | C₁₃H₁₁N₃O | 1-Ph, 3-cPr, 5-NCO | Isocyanato | Electron-withdrawing cPr, affects NCO |

| 5-Isocyanato-1-Methyl-3-trifluoromethyl-1H-pyrazole | 1349717-53-8 | C₆H₄F₃N₃O | 1-Me, 3-CF₃, 5-NCO | Isocyanato | Strong electron-withdrawing CF₃, ↑ reactivity |

| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | MFCD07357362 | C₁₃H₁₄N₂O₂ | 1-Ph, 5-iPr, 4-COOH | Carboxylic Acid | Acidic, forms salts/esters |

Reactivity and Stability Trends

Steric Effects: The isopropyl and phenyl groups in the target compound introduce significant steric hindrance, reducing the accessibility of the -NCO group compared to analogs with smaller substituents (e.g., methyl) .

Electronic Effects :

- Trifluoromethyl (-CF₃, CAS 1349717-53-8) strongly withdraws electrons, enhancing the electrophilicity of the -NCO group and accelerating reactions with nucleophiles .

- Cyclopropyl (cPr) groups exhibit mild electron-withdrawing effects, subtly activating the -NCO group .

Functional Group Comparison :

- Carboxylic Acid (): Lacks the reactive -NCO group but offers acidic properties for salt formation or esterification, making it more suitable for pharmaceutical synthesis .

Biological Activity

3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, allowing it to interact with various biomolecules.

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. The presence of the NH proton in the pyrazole moiety contributes to its ability to scavenge free radicals. In vitro studies have demonstrated that certain derivatives can enhance catalase activity and reduce malondialdehyde levels in liver tissues, indicating a protective effect against oxidative stress .

Anti-inflammatory Effects

Pyrazole compounds have been noted for their anti-inflammatory activities. In various studies, derivatives have shown the ability to inhibit key inflammatory pathways, including those mediated by p38 MAPK and ERK1/2. For instance, compounds similar to this compound have demonstrated effectiveness in reducing inflammatory cytokine production in cell models .

Antitumor Potential

The antitumor activity of pyrazoles has been extensively studied. Compounds within this class have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and survival. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are pivotal in certain cancers . The combination of these compounds with conventional chemotherapeutics like doxorubicin has also been explored for enhanced efficacy against breast cancer cell lines .

Antimicrobial Activity

Pyrazoles are recognized for their antimicrobial properties as well. Several studies have highlighted the effectiveness of specific pyrazole derivatives against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activities involved in inflammation and cancer progression. Additionally, the compound's ability to inhibit reactive oxygen species (ROS) production plays a crucial role in its antioxidant effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropyl-5-isocyanato-1-phenyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

- Methodology : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield and purity . Computational tools like quantum chemical calculations (e.g., DFT) may predict reaction pathways and transition states, as demonstrated in ICReDD’s approach to reaction design .

- Key Data : Compare yields under varying conditions (e.g., isocyanate group introduction via Curtius rearrangement vs. direct substitution). Reference analogs like 5-isocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1349717-53-8) for synthetic parallels .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology : Combine NMR (¹H/¹³C), IR (to confirm isocyanate C=O stretch ~2270 cm⁻¹), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) resolves steric effects from the isopropyl and phenyl groups. For purity assessment, use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Data Contradictions : Address discrepancies in melting points or spectral shifts caused by solvent polarity or polymorphism .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isocyanate group in this compound under nucleophilic conditions?

- Methodology : Conduct kinetic studies (e.g., monitoring reaction progress via in-situ FTIR or NMR) to evaluate nucleophilic attack by amines or alcohols. Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots . Compare reactivity with analogs like 4-chloro-3-methylphenylisocyanate (CAS 51488-20-1) to assess electronic effects .

- Challenges : Differentiate between competing pathways (e.g., urea vs. carbamate formation) under varying pH or solvent conditions .

Q. How does steric hindrance from the isopropyl group influence the compound’s stability or biological activity?

- Methodology : Perform stability studies (e.g., accelerated degradation under heat/light) with HPLC tracking. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with biological targets (e.g., enzymes or receptors) . Reference pyrazole-based anticancer agents (e.g., Kumar et al., 2017) to correlate substituent effects with activity .

- Data Interpretation : Contrast thermal decomposition profiles with less hindered analogs (e.g., 1-phenyl-3-methyl-5-pyrazolone derivatives) .

Q. What strategies mitigate challenges in handling the isocyanate group during functionalization (e.g., polymerization or moisture sensitivity)?

- Methodology : Use anhydrous conditions (e.g., Schlenk techniques) and scavengers (e.g., molecular sieves). For functionalization, employ "click chemistry" approaches (e.g., Cu-catalyzed azide-alkyne cycloaddition) to stabilize reactive intermediates .

- Case Study : Compare stability data with 5-isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 52747-70-3) to assess sulfur vs. oxygen sensitivity .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodology : Meta-analysis of literature data (e.g., IC₅₀ values, assay conditions) to identify variables (e.g., cell line specificity, solvent used). Validate findings via standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .

- Example : Discrepancies in TNF-α inhibition between pyrazole derivatives may arise from substituent electronic effects or assay interference .

Methodological and Data Analysis Questions

Q. What computational tools are best suited for predicting the physicochemical properties of this compound?

- Methodology : Use in silico platforms like COSMO-RS for solubility/logP predictions or Gaussian for vibrational frequency analysis. Cross-validate with experimental data (e.g., HPLC-derived logD values) .

Q. How can researchers design experiments to explore the compound’s potential in materials science (e.g., as a monomer for polyurethanes)?

- Methodology : Screen copolymerization efficiency with diols/diamines using rheometry and DSC to monitor crosslinking kinetics. Compare mechanical properties (e.g., tensile strength) with commercial isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.